REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][CH3:12])[N:8]=[C:7]([CH:13]=[CH2:14])[N:6]=1)=[O:4]>[Pd].CO>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][CH3:12])[N:8]=[C:7]([CH2:13][CH3:14])[N:6]=1)=[O:4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a light yellow solution
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |